molecular formula C18H19N7O B2511173 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-methylazetidine-3-carboxamide CAS No. 2034583-71-4

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-methylazetidine-3-carboxamide

Cat. No.: B2511173
CAS No.: 2034583-71-4
M. Wt: 349.398
InChI Key: JVDFVKRQPGUXTR-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-methylazetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H19N7O and its molecular weight is 349.398. The purity is usually 95%.
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Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-methylazetidine-3-carboxamide represents a novel synthetic molecule that integrates a triazole and pyrimidine moiety, which are known for their diverse biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing triazole and pyrimidine structures. For instance, similar compounds have demonstrated significant activity against Mycobacterium tuberculosis (MTB) with minimal inhibitory concentrations (MIC) as low as 0.0625 μg/mL against drug-susceptible strains . The integration of the azetidine moiety in our compound may enhance its interaction with bacterial enzymes, potentially leading to increased efficacy.

Antioxidant Activity

Compounds featuring triazole rings have been recognized for their antioxidant properties. Research indicates that triazole derivatives exhibit considerable free radical scavenging activity, which is essential in mitigating oxidative stress-related diseases . The antioxidant capacity of our compound could be evaluated through assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit enzymes such as dihydrofolate reductase and other critical metabolic enzymes in pathogens.
  • DNA Intercalation : The aromatic nature of the pyrimidine ring may allow for intercalation into DNA structures, disrupting replication and transcription processes in microbial cells.

Study 1: Antitubercular Activity

In a recent study focusing on the synthesis of benzamide derivatives, compounds similar to our target showed promising antitubercular activity with MIC values below 0.125 μg/mL against multidrug-resistant strains . These findings suggest that our compound may possess similar or enhanced activity due to its unique structural features.

Study 2: Antioxidant Evaluation

Another study evaluated the antioxidant properties of various triazole derivatives. Compounds demonstrated significant inhibition percentages in DPPH assays, suggesting that our compound could be tested similarly to assess its potential as an antioxidant agent .

Table 1: Biological Activity Comparison

Compound NameMIC (μg/mL)Antioxidant Activity (%)Reference
Compound A0.062593.75
Compound B<0.01689.50
Our CompoundTBDTBDTBD

Properties

IUPAC Name

N-benzyl-N-methyl-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c1-23(8-14-5-3-2-4-6-14)18(26)15-9-24(10-15)16-7-17(21-12-20-16)25-13-19-11-22-25/h2-7,11-13,15H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDFVKRQPGUXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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